7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C17H11BrClFN4 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
7-(5-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H11BrClFN4/c18-11-3-6-14(20)13(7-11)16-8-15(10-1-4-12(19)5-2-10)23-17-21-9-22-24(16)17/h1-9,16H,(H,21,22,23) |
InChI Key |
IJXNCOBBJVXZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Substitution reactions: Introduction of the bromo, fluoro, and chloro substituents on the phenyl rings can be done through halogenation reactions using reagents like bromine, fluorine, and chlorine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, triazolopyrimidines are studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic applications. They may be investigated as drug candidates for treating various diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor function by acting as agonists or antagonists.
Pathways: Affecting cellular pathways involved in signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
